7-Hydroxy-3-methyl-4-phenylcoumarin
Overview
Description
7-Hydroxy-3-methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in various plants, fungi, and bacteria.
Preparation Methods
The synthesis of 7-Hydroxy-3-methyl-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with phenylacetic acid under acidic conditions . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
7-Hydroxy-3-methyl-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
7-Hydroxy-3-methyl-4-phenylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and anticoagulant properties.
Industry: The compound is used in the development of optical materials, dyes, and fluorescent sensors.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-4-phenylcoumarin involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes like DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cancer, such as the MAPK and PI3K/AKT pathways .
Comparison with Similar Compounds
7-Hydroxy-3-methyl-4-phenylcoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Hydroxy-7-methyl-3-phenylcoumarin: Exhibits antifungal and antiaflatoxigenic activities.
7-Hydroxy-4-methyl-3-(2-hydroxyethyl)coumarin: Used in fluorescent labeling and imaging. The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and applications compared to other coumarin derivatives.
Properties
IUPAC Name |
7-hydroxy-3-methyl-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17)9-14(13)19-16(10)18/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILNSPBYFPSJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420590 | |
Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54431-13-9 | |
Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.